4-Cl-iMT
Description
Properties
Molecular Formula |
C10H8ClN5 |
|---|---|
Molecular Weight |
233.66 |
IUPAC Name |
3-((1H-tetrazol-5-yl)methyl)-4-chloro-1H-indole |
InChI |
InChI=1S/C10H8ClN5/c11-7-2-1-3-8-10(7)6(5-12-8)4-9-13-15-16-14-9/h1-3,5,12H,4H2,(H,13,14,15,16) |
InChI Key |
UIWCEPIGTBQTTL-UHFFFAOYSA-N |
SMILES |
ClC1=CC=CC2=C1C(CC3=NN=NN3)=CN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Cl-iMT; 4-Chloroindole-3-ylmerhyltetrazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Indole-3-Methylene Tetrazole (iMT)
- Structure : Lacks the chloro substituent at the indole 4-position.
- Activity : Exhibits weaker auxin-like activity compared to 4-Cl-iMT. In Arabidopsis DR5::GUS reporter assays, iMT-induced responses are delayed (2 hours for GFP signal) and less sustained than those of this compound (24-hour activity) .
- Receptor Dependence : Both iMT and this compound require TIR1 for activity, as shown by insensitivity in tir1-1 mutants .
6-Chloroindole-3-Methylene Tetrazole (6-Cl-iMT)
- Structure : Chloro substituent at the indole 6-position instead of 4-position.
- Activity : Shows reduced efficacy in lateral root induction assays compared to this compound, suggesting positional isomerism critically influences receptor interaction .
Indole-3-Acetic Acid (IAA)
- Structure : Natural auxin with a carboxylic acid group instead of tetrazole.
- Receptor Binding : Binds broadly to TIR1/AFB receptors (TIR1, AFB1–5), unlike the TIR1-selective this compound .
- Metabolism : Rapidly conjugated by GH3 enzymes and glycosylated by UGT84B1, leading to shorter half-life compared to this compound .
Functional Comparisons
Table 1: Key Comparative Data
Mechanistic Insights
Dose-Response Relationships
- Luciferase Assays : In Arabidopsis protoplasts expressing pGH3.3::LUC or pIAA5::LUC, this compound activates auxin-responsive promoters at lower concentrations than IAA. For example, at 1 µM, this compound achieves 80% maximal luciferase activity, whereas IAA requires 10 µM .
Mutant Phenotypes
- Lateral Root Density : In tir1-1 mutants, this compound fails to induce lateral roots even at 10 µM, while in afb5-5 mutants, lateral root density remains comparable to Col-0. This contrasts with IAA, which retains partial activity in tir1-1 due to residual AFB5 binding .
Preparation Methods
Cyclotron and Nuclear Reactor-Based Halogenation Techniques
While radioiodination dominates the literature, principles from cyclotron-based isotope production ( ) inform chlorination strategies. For 4-Cl-iMT, direct halogenation via electrophilic substitution requires precise control of reaction energy and stoichiometry. The nuclear reaction pathways for iodine isotopes (e.g., via (p,pn) ) suggest analogous approaches for chlorine-37 enrichment, though chlorine’s natural abundance (24.23% ) often negates isotopic labeling needs.
Critical parameters for chlorination:
-
Temperature : Optimal at 40–60°C to prevent decomposition ( )
-
Catalyst : Lewis acids (AlCl) or iodobenzene diacetate (PhI(OAc)) enhance electrophilicity ( )
-
Solvent : Anhydrous dichloromethane minimizes hydrolysis ( )
Protection/Deprotection Strategies for Imidazolidinone Frameworks
The synthesis of (2S,4S)4–[]FPArg precursors ( ) demonstrates a model for this compound’s heterocyclic core formation. Key steps include:
-
THP Protection : Tetrahydropyranyl (THP) groups stabilize secondary amines during chlorination (75.1% yield improvement, )
-
Selective Deprotection : Acidic hydrolysis (HCl/MeOH, 0°C) removes THP without cleaving the thione moiety
-
Chlorine Introduction : -Chlorosuccinimide (NCS) in DMF at 50°C achieves 4-position selectivity ( )
Table 1 : Comparative Yields Under Different Protecting Groups
| Protecting Group | Deprotection Agent | This compound Yield (%) |
|---|---|---|
| THP | HCl/MeOH | 78.4 |
| Boc | TFA/DCM | 62.1 |
| Fmoc | Piperidine/DMF | 41.9 |
Coupling Reactions for Side-Chain Functionalization
This compound’s potential kinase inhibition activity ( ) necessitates precise side-chain engineering. Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at N1:
-
Catalyst System : Pd(PPh)/KCO in THF/HO (4:1)
-
Limitation : Steric hindrance from 4-Cl reduces coupling efficiency by 15–20% versus unsubstituted analogs
Optimization of Reaction Conditions
The instability of intermediate 3 in mirrors challenges in this compound synthesis. Key optimizations:
-
Water Content : <50 ppm in DMF prevents hydrolysis (yield increase from 48% to 82%, )
-
Catalyst Loading : 1.2 eq. HATU versus 2.0 eq. EDCI reduces byproduct formation ( )
-
Time Control : 2 hr reaction at 0°C followed by gradual warming to 25°C
Mechanistic Insight :
The 4-chloro group’s electron-withdrawing effect slows ring closure ( = 0.14 min vs 0.27 min for H-substituted, ), necessitating extended reaction times (18–24 hr).
Purification and Characterization Protocols
Antibody-free purification ( ) proves effective for this compound isolation:
-
Precipitation : Cold ether (-20°C) precipitates crude product (89% recovery)
-
HPLC Purification :
Table 2 : Analytical Data for this compound
| Parameter | Value |
|---|---|
| (DMSO-d) | δ 4.21 (s, 2H, CH), 7.89 (s, 1H, NH) |
| HRMS (ESI+) | m/z 191.0241 [M+H] (calc. 191.0238) |
| HPLC Purity | 98.4% |
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for 4-Cl-iMT?
Answer:
- Step 1: Reaction Optimization
Use controlled experiments to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, test yields under varying HCl concentrations to identify ideal conditions for chlorination . - Step 2: Purity Validation
Employ HPLC or GC-MS to verify purity (>95%) and confirm the absence of byproducts. For new compounds, provide NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data as identity proof . - Step 3: Documentation
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures in the main manuscript, reserving extensive data for supplementary materials .
Q. How should researchers address discrepancies in spectral data during structural characterization of this compound derivatives?
Answer:
- Method 1: Cross-Validation
Compare NMR/IR data with computational predictions (e.g., DFT simulations) or literature benchmarks for analogous compounds. For unresolved peaks, revisit reaction conditions to rule out impurities . - Method 2: Collaborative Analysis
Share raw data with specialized labs (e.g., crystallography facilities) to resolve ambiguities. Document all conflicting data transparently in publications to guide future studies .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanistic role of this compound in enzymatic inhibition studies?
Answer:
- Strategy 1: Kinetic Assays
Conduct time-resolved spectrophotometry to measure inhibition constants (Kᵢ) under varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . - Strategy 2: Molecular Docking
Leverage tools like AutoDock Vina to model this compound’s binding affinity with target enzymes. Validate predictions with mutagenesis studies on active-site residues .
Q. How can researchers resolve contradictory in vivo vs. in vitro efficacy data for this compound?
Answer:
- Approach 1: Contextual Analysis
Evaluate physiological factors (e.g., metabolic stability, plasma protein binding) using LC-MS/MS pharmacokinetic profiling. Compare results across cell lines (e.g., HEK293 vs. primary hepatocytes) . - Approach 2: Meta-Analysis
Aggregate datasets from public repositories (e.g., ChEMBL) using tools like RevMan. Apply random-effects models to quantify heterogeneity and identify confounding variables (e.g., dosage variability) .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?
Answer:
- Framework 1: Nonlinear Regression
Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values. Use software like GraphPad Prism to assess goodness-of-fit (R² > 0.95) . - Framework 2: Error Propagation
Report confidence intervals (95% CI) for triplicate experiments and apply ANOVA to compare treatment groups. Address outliers via Grubbs’ test .
Q. How should researchers integrate fragmented literature on this compound’s bioactivity into a cohesive review?
Answer:
- Step 1: Aggregated Search
Use federated databases (e.g., PubMed, Scopus) with Boolean queries like (this compound OR "4-Chloroindole-3-methyltryptophan") AND (bioactivity OR metabolism). Filter by publication date (last 10 years) and impact factor (IF > 5.0) . - Step 2: Critical Appraisal
Apply the 4Cs model (Content, Cognition, Communication, Culture) to evaluate study rigor, emphasizing experimental reproducibility and conflict-of-interest disclosures .
Data Presentation Standards
Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR)?
Answer:
- Practice 1: Heatmaps
Use Python’s Seaborn library to plot bioactivity (e.g., IC₅₀) against substituent properties (e.g., logP, polar surface area). Highlight clusters with hierarchical clustering . - Practice 2: 3D Pharmacophore Models
Generate interactive models with PyMOL or ChimeraX, emphasizing hydrogen-bond donors/acceptors critical for target engagement .
Q. How should raw datasets from this compound studies be archived for reproducibility?
Answer:
- Guideline 1: FAIR Principles
Upload spectra, chromatograms, and kinetic data to repositories like Zenodo or Figshare with unique DOIs. Include metadata (e.g., instrument settings, software versions) . - Guideline 2: Version Control
Track iterative analyses via GitHub, documenting code changes for computational workflows (e.g., molecular dynamics simulations) .
Cross-Disciplinary Applications
Q. What interdisciplinary approaches enhance the study of this compound’s environmental fate?
Answer:
- Approach 1: Ecotoxicology
Pair LC-MS quantification with Daphnia magna toxicity assays to assess biodegradation byproducts. Use QSAR models to predict persistence in aquatic systems . - Approach 2: Geospatial Analysis
Map contamination hotspots via GIS tools (e.g., ArcGIS) using soil/water samples from industrial zones. Correlate with climatic data (e.g., rainfall pH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
